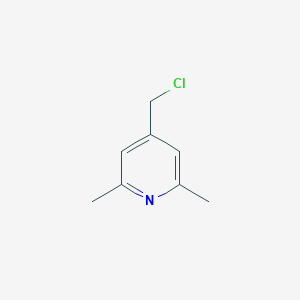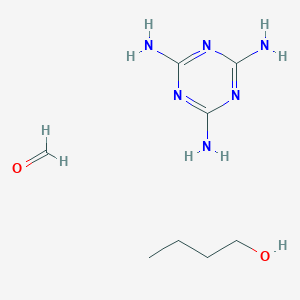
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a complex chemical compound known for its versatile applications in various industries. This compound is a type of melamine-formaldehyde resin, which is widely used due to its excellent thermal stability, chemical resistance, and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine typically involves the polymerization of formaldehyde with 1-butanol and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained around 80-100°C. The pH of the reaction mixture is adjusted to be slightly acidic or neutral to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to ensure high yield and purity of the product. The polymer is then isolated, purified, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the properties of polymeric materials.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to preserve tissue structure.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine involves the formation of cross-links between polymer chains. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the material. The molecular targets include hydroxyl and amino groups, which react with formaldehyde to form stable methylene bridges .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Similar in structure but includes a phenyl group, which may alter its properties.
Poly (melamine-co-formaldehyde) methylated: Another variant of melamine-formaldehyde resin with different substituents.
Uniqueness
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility and improved solubility in certain solvents. This makes it particularly suitable for applications requiring these characteristics .
Eigenschaften
CAS-Nummer |
120196-33-0 |
|---|---|
Molekularformel |
C8H18N6O2 |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
InChI-Schlüssel |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Kanonische SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Synonyme |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


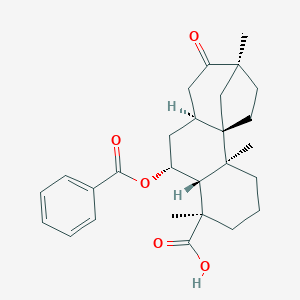

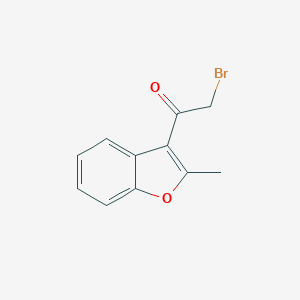
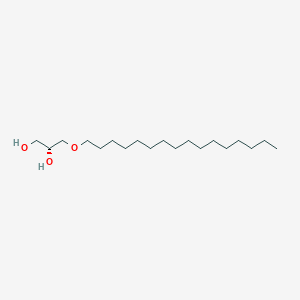


![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
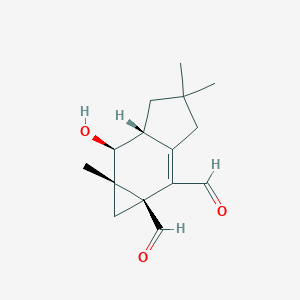
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
